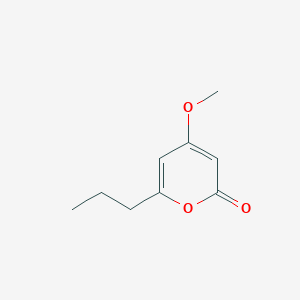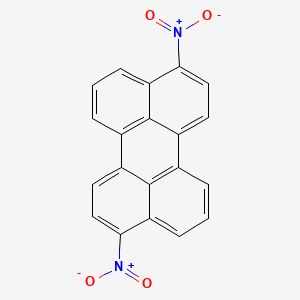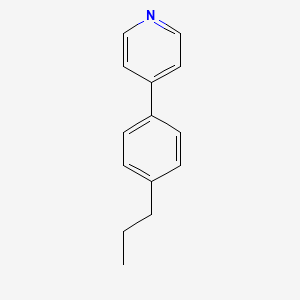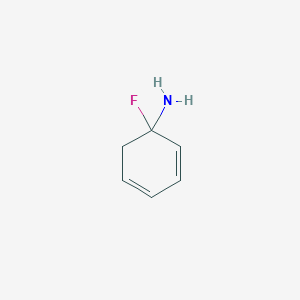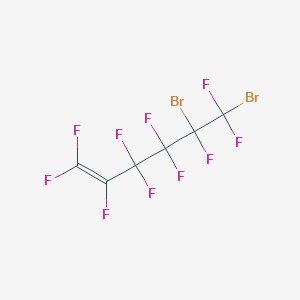
1,1,1,6,6,6-Hexaphenyl-2,5-dioxa-1,6-distannahexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1,6,6,6-Hexaphenyl-2,5-dioxa-1,6-distannahexane is a chemical compound known for its unique structure and properties It is characterized by the presence of six phenyl groups and two tin atoms connected through an oxygen bridge
Vorbereitungsmethoden
The synthesis of 1,1,1,6,6,6-Hexaphenyl-2,5-dioxa-1,6-distannahexane typically involves the reaction of hexaphenyldistannane with oxygen-containing reagents under controlled conditions. One common method includes the use of hydrogen peroxide as an oxidizing agent, which facilitates the formation of the dioxa bridge between the tin atoms. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. laboratory-scale preparations are well-established and provide sufficient quantities for research purposes.
Analyse Chemischer Reaktionen
1,1,1,6,6,6-Hexaphenyl-2,5-dioxa-1,6-distannahexane undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state derivatives. Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reduction reactions can convert the compound back to its precursor forms, such as hexaphenyldistannane. Reducing agents like lithium aluminum hydride are often used.
Substitution: The phenyl groups in the compound can be substituted with other functional groups through reactions with electrophiles or nucleophiles. Conditions for these reactions vary depending on the desired substitution.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields higher oxidation state tin compounds, while substitution reactions can produce a wide range of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
1,1,1,6,6,6-Hexaphenyl-2,5-dioxa-1,6-distannahexane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organotin compounds. Its unique structure makes it a valuable model for studying tin-oxygen interactions and the reactivity of organotin compounds.
Biology: Research has explored its potential as an antimicrobial agent due to the known biological activity of organotin compounds. Studies have shown that it exhibits activity against certain bacterial strains.
Medicine: While not widely used in medicine, its derivatives are being investigated for potential therapeutic applications, including anticancer properties.
Industry: The compound’s reactivity and ability to form stable complexes make it useful in catalysis and materials science.
Wirkmechanismus
The mechanism by which 1,1,1,6,6,6-Hexaphenyl-2,5-dioxa-1,6-distannahexane exerts its effects is primarily related to its ability to interact with biological molecules and catalyze chemical reactions. The tin atoms in the compound can coordinate with various ligands, facilitating reactions that involve electron transfer or the formation of new chemical bonds. The phenyl groups provide stability and influence the compound’s reactivity by modulating the electronic environment around the tin atoms .
Vergleich Mit ähnlichen Verbindungen
1,1,1,6,6,6-Hexaphenyl-2,5-dioxa-1,6-distannahexane can be compared with other organotin compounds, such as:
Hexaphenyldistannane: The precursor to this compound, it lacks the dioxa bridge and has different reactivity.
Dibutyltin oxide: Another organotin compound with different applications, primarily used in catalysis and as a stabilizer in plastics.
Triphenyltin chloride: Known for its use as a pesticide, it has a different structure and biological activity compared to this compound.
Eigenschaften
CAS-Nummer |
90073-98-6 |
|---|---|
Molekularformel |
C38H34O2Sn2 |
Molekulargewicht |
760.1 g/mol |
IUPAC-Name |
triphenyl(2-triphenylstannyloxyethoxy)stannane |
InChI |
InChI=1S/6C6H5.C2H4O2.2Sn/c6*1-2-4-6-5-3-1;3-1-2-4;;/h6*1-5H;1-2H2;;/q;;;;;;-2;2*+1 |
InChI-Schlüssel |
XSBVQXDHSNAOGO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)OCCO[Sn](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)-3-methylpent-3-en-2-one](/img/structure/B14372075.png)
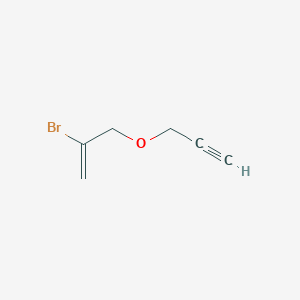
![3-(Benzylamino)-4H-indeno[1,2-C][1,2]thiazol-4-one](/img/structure/B14372090.png)


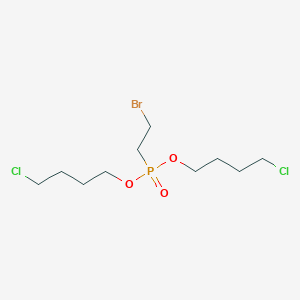
methanone](/img/structure/B14372107.png)
